7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid.
Final Product: The final step involves the reaction of these intermediates with 4-methylpiperidine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one
- 7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one
Uniqueness
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromen-2-one derivatives. Its combination of a chromen-2-one core with a piperidine moiety makes it a valuable compound for medicinal chemistry research .
Biological Activity
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Synthesis
The compound features a chromen-2-one core structure, characterized by a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
- Introduction of the Piperidine Moiety : The chromen-2-one intermediate is reacted with 4-methylpiperidine under catalytic conditions.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form using hydrochloric acid.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy in inhibiting bacterial growth and has demonstrated potential as an antifungal agent against strains like Aspergillus flavus and Candida albicans .
Anticancer Effects
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Neuroprotective Activity
Emerging evidence suggests that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This modulation could enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound interacts with receptors on cell surfaces, impacting signal transduction pathways.
- Gene Expression Regulation : It influences the expression of genes associated with cell growth and differentiation.
Comparison with Related Compounds
To understand its unique properties, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-methyl-7-hydroxy-2H-chromen-2-one | Structure | Antimicrobial, Anti-inflammatory |
7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-one | Structure | Anticancer |
The distinct substitution pattern in this compound contributes to its unique biological profile.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antifilarial Agents : A study indicated that derivatives of benzopyrones, including this compound, exhibit macrofilaricidal and microfilaricidal activities, suggesting their use in treating filarial infections .
- Antifungal Activity : Research demonstrated that this compound could inhibit aflatoxin production in Aspergillus flavus, showcasing its potential as an antifungal agent .
- Cancer Treatment : In vitro studies showed cytotoxic effects against various cancer cell lines, supporting further investigation into its use as an anticancer drug .
Properties
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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